molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No.: B075764
CAS No.: 1568-70-3
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrophenol (CAS: 1568-70-3; IUPAC name: this compound) is a nitroaromatic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.135 g/mol . It is characterized by a phenolic hydroxyl group, a nitro group at the ortho position, and a methoxy substituent at the para position. Key physical properties include:

  • Melting Point: 78–82°C
  • Boiling Point: 289.1°C at 760 mmHg
  • Polar Surface Area (tPSA): 75.28 Ų

This compound is synthesized via regioselective nitration of p-methoxyphenol using cerium(IV) ammonium nitrate (CAN), yielding 79% under optimized conditions . It also serves as a precursor in organic synthesis, such as in the total synthesis of neoamphimedine, where it undergoes nitration and methylation .

This compound is a key intermediate in environmental degradation processes. For example, during Fenton oxidation of the dye intermediate 4-methoxy-2-nitroaniline (4M2NA), hydroxyl radicals (•OH) rapidly oxidize 4M2NA to this compound, followed by further degradation to oxalic acid, acetic acid, and CO₂ .

Preparation Methods

Traditional Nitration Techniques

Direct Nitration of 4-Methoxyphenol

Direct nitration of 4-methoxyphenol using mixed acids (HNO₃/H₂SO₄) represents the most straightforward route. The hydroxyl group activates the ring, directing nitration to ortho and para positions relative to itself. However, the preexisting methoxy group at position 4 complicates regioselectivity, often yielding 2-nitro-4-methoxyphenol (desired) alongside 6-nitro-4-methoxyphenol (undesired). Typical conditions involve nitration at 0–10°C for 2–4 hours, achieving yields of 60–70% with purity below 90% due to isomer separation challenges .

Nitration with Hydroxyl Protection

To suppress competing directing effects, the hydroxyl group is often acetylated prior to nitration. For example, 4-methoxyphenyl acetate undergoes nitration at position 2 (ortho to methoxy) due to the electron-donating methoxy group overriding the meta-directing acetylated hydroxyl. Subsequent hydrolysis with NaOH/ethanol regenerates the hydroxyl group, yielding 4-methoxy-2-nitrophenol. This method improves regioselectivity, achieving yields of 75–80% and purity >95% . Critical parameters include:

  • Acetylation agent : Acetic anhydride in dichloromethane at 25°C for 1–2 hours.

  • Nitration conditions : Fuming HNO₃ in H₂SO₄ at 25°C for 10–30 minutes.

  • Deprotection : Hydrolysis with 10% NaOH at 40°C for 1 hour .

Continuous Flow Reactor Synthesis

Adopting continuous flow reactors (CFRs) revolutionizes this compound synthesis by addressing batch process limitations. CFRs enable rapid mixing, precise temperature control, and shorter residence times, minimizing side reactions.

Acetylation-Nitration-Hydrolysis in CFRs

A three-step CFR protocol, adapted from analogous nitroaniline synthesis , involves:

  • Acetylation : 4-Methoxyphenol and acetic anhydride are pumped into a CFR-I at 25°C (residence time: 133 minutes) to form 4-methoxyphenyl acetate.

  • Nitration : The acetate and nitrating agent (HNO₃/AcOH) react in CFR-II at 25°C (residence time: 10 minutes).

  • Hydrolysis : The nitroacetate intermediate is hydrolyzed in CFR-III at 40°C (residence time: 40 minutes).
    This method achieves 85–87% yield and 99% purity, with a total reaction time of <3 hours .

Alternative Synthetic Routes

Oxidative Nitration of 4-Methoxybenzaldehyde

An alternative pathway from 3-alkoxy-4-acetoxybenzaldehyde involves nitration, deacetylation, and oxidation . While this route is longer, it offers superior regiocontrol in multi-step sequences, yielding this compound as an intermediate.

Catalytic Nitration with Solid Acids

Emerging methods employ zeolites or sulfonated polymers as catalysts to reduce sulfuric acid usage. For example, HNO₃/zeolite-Y systems at 50°C achieve 70% yield with minimal waste .

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Advantages Limitations
Direct NitrationHNO₃/H₂SO₄, 0–10°C, 2–4h60–70%<90%SimplicityLow selectivity, byproduct formation
Protection-CFRCFR-I/II/III, 25–40°C, <3h85–87%99%High efficiency, scalabilityEquipment cost
Oxidative Nitration Multi-step, HNO₃/AcOH, 40°C75%95%Regiocontrol in complex systemsLonger synthesis time

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.

Major Products Formed

    Reduction: 4-Methoxy-2-aminophenol.

    Oxidation: 4-Methoxy-2-nitrobenzoic acid.

    Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).

Scientific Research Applications

Synthesis of Dyes

One of the primary applications of 4M2NP is in the dye industry. It serves as an important intermediate for synthesizing various organic dyes. The compound's electron-donating methoxy group and electron-withdrawing nitro group enhance its reactivity, making it suitable for creating azo dyes and other colorants used in textiles and inks .

Table 1: Common Dyes Synthesized from this compound

Dye NameApplication AreaChemical Structure
Azo DyesTextilesVaries by specific dye
Direct DyesPaper and LeatherVaries by specific dye
Acid DyesWool and SilkVaries by specific dye

Pharmaceutical Applications

4M2NP is also utilized in pharmaceutical research, where it acts as an intermediate in the synthesis of various medicinal compounds. Its structure allows for modifications that can lead to bioactive molecules with potential therapeutic effects. Research has indicated that derivatives of 4M2NP may exhibit antimicrobial properties, making them candidates for new drug development .

Environmental Studies

The environmental impact of 4M2NP has been a subject of study due to its toxicity and potential mutagenic effects. Research has focused on the degradation pathways of this compound when subjected to various oxidative treatments, such as Fenton oxidation processes. Studies have shown that under optimal conditions, 4M2NP can be effectively degraded, leading to less toxic by-products .

Table 2: Degradation Pathways of this compound

MethodDegradation Efficiency (%)By-products Identified
Fenton OxidationUp to 100%Oxalic acid, acetic acid, formic acid
Biological TreatmentVariableDepends on microbial consortia used

Case Study 1: Fenton Oxidation Treatment

A study conducted on the degradation of 4M2NP using Fenton's reagent demonstrated a significant reduction in toxicity levels after treatment. The research indicated that adjusting parameters such as pH and the concentration of hydrogen peroxide could optimize degradation efficiency. The study identified multiple reaction intermediates through techniques like HPLC and GC-MS analysis .

Case Study 2: Synthesis of Antimicrobial Agents

A series of experiments aimed at synthesizing antimicrobial agents from derivatives of 4M2NP highlighted its potential in pharmaceutical applications. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest further exploration into their therapeutic uses .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4-methoxy-2-nitrophenol with structurally related nitrophenols:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
This compound C₇H₇NO₄ 169.135 78–82 289.1 –NO₂ (ortho), –OCH₃ (para)
4-Nitrophenol C₆H₅NO₃ 139.11 113–114 279 –NO₂ (para)
2-Methyl-4-nitrophenol C₇H₇NO₃ 153.14 122–124 285 –NO₂ (para), –CH₃ (ortho)
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 53–55 290 –NO₂ (para), –Cl (ortho)

Sources :

Key Observations:

  • Methoxy vs. Methyl/Chloro Substituents: The methoxy group in this compound increases electron density on the aromatic ring compared to electron-withdrawing groups like –Cl or –NO₂. This affects reactivity in electrophilic substitution and oxidation reactions .
  • Melting Points: The lower melting point of this compound (78–82°C) versus 2-methyl-4-nitrophenol (122–124°C) reflects reduced intermolecular hydrogen bonding due to steric hindrance from the methoxy group .

Reactivity and Degradation Pathways

Oxidative Degradation

  • This compound: Degrades via Fenton oxidation to 4-methoxy-1,2-benzenediol, toluene, and carboxylic acids (e.g., oxalic acid) .
  • 4-Nitrophenol: Undergoes similar oxidation but forms 1,2,4-benzenetriol and nitrocatechol intermediates, with slower mineralization rates due to the absence of methoxy groups .

Biological Activity

4-Methoxy-2-nitrophenol (4M2NP) is a chemical compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article delves into the biological activity of 4M2NP, summarizing key research findings, case studies, and relevant data.

This compound is an aromatic nitrophenol derivative characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. Its chemical structure can be represented as follows:

C7H7NO3\text{C}_7\text{H}_7\text{N}\text{O}_3

1. Toxicological Effects

Research indicates that 4M2NP exhibits various toxic effects in biological systems. A study found that exposure to 4M2NP can lead to:

  • Hematological Changes : Increased levels of methemoglobin were observed in rats exposed to 4M2NP, indicating potential oxidative stress and impaired oxygen transport .
  • Hepatic Effects : Slight elevations in serum transaminases suggest possible liver damage, although no significant histopathological changes were noted .
  • Carcinogenic Potential : Some studies indicate a potential link between nitrophenols and carcinogenicity, particularly in animal models where transitional-cell carcinomas were noted in treated rats .

The biological activity of 4M2NP can be attributed to several mechanisms:

  • Oxidative Stress Induction : The presence of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation .
  • Enzyme Inhibition : 4M2NP has been shown to inhibit certain enzymes involved in detoxification processes, which may exacerbate its toxic effects .

Case Study 1: Hematological Impact in Rats

A study conducted on rats exposed to varying concentrations of 4M2NP demonstrated significant increases in methemoglobin levels at higher exposure doses. The findings are summarized in Table 1.

Exposure Level (mg/m³)Methemoglobin Level (%)Statistical Significance
Control0.5-
26No change-
1123.5p < 0.05
21197.0p < 0.01

This study highlights the dose-dependent nature of methemoglobinemia induced by 4M2NP exposure.

Case Study 2: Carcinogenicity Assessment

In another study assessing the carcinogenic potential of nitrophenols, rats fed with diets containing 4-amino-2-nitrophenol showed a significant increase in urinary bladder tumors compared to controls. The results are presented in Table 2.

Treatment GroupTumor Incidence (%)Dose (ppm)
Control0-
Low Dose201250
High Dose402500

These findings suggest a potential carcinogenic risk associated with long-term exposure to nitrophenol derivatives.

Environmental Considerations

Biodegradation studies indicate that compounds like 4M2NP are resistant to degradation under natural conditions, with half-lives ranging from one to three days under aerobic conditions . This persistence raises concerns regarding environmental accumulation and toxicity to aquatic organisms.

Q & A

Basic Questions

Q. How can researchers verify the purity and structural integrity of 4-Methoxy-2-nitrophenol post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR spectra with literature data. For example, 1H^1H NMR (CDCl3_3) should show peaks at δ 3.85 (s, 3H, methoxy), 7.09–7.53 (aromatic protons), and 10.37 (s, 1H, phenolic -OH) .
  • Melting Point Analysis : Confirm purity by comparing the observed melting point (79–80°C) with established values (lit. 83°C). Discrepancies may indicate impurities or isomerization .
  • Chromatography : Use HPLC or TLC with a UV-active standard to assess purity. Retention times or Rf_f values should match authenticated samples.

Q. What physicochemical properties of this compound are critical for experimental design?

Key Properties:

  • Molecular Weight : 169.14 g/mol, essential for molarity calculations .
  • Solubility : Soluble in polar organic solvents (e.g., methanol, dichloromethane) but sparingly soluble in water. Pre-dissolve in methanol for aqueous-phase studies .
  • Stability : Store at 0–6°C to prevent degradation; monitor for color changes (orange to brown) indicating decomposition .

Advanced Research Questions

Q. What challenges exist in extrapolating toxicokinetic data of this compound from animal models to humans?

Methodological Challenges:

  • Interspecies Variability : Rodent models may metabolize nitrophenols differently due to variations in cytochrome P450 isoforms. Use human hepatocyte cultures or microsomal assays to bridge gaps .
  • Biomarker Identification : The absence of unique human biomarkers (e.g., urinary metabolites) complicates exposure assessment. Employ high-resolution mass spectrometry (HRMS) to identify species-specific metabolites .
  • Placental Transfer : Limited data on fetal exposure necessitate in vitro placental barrier models (e.g., BeWo cells) to study nitroaromatic compound transport .

Q. How can regioselective synthesis of this compound be optimized?

Synthesis Strategies:

  • Cerium(IV) Ammonium Nitrate (CAN) : Use CAN in acetonitrile at 0–5°C to nitrate 4-methoxyphenol regioselectively. Monitor reaction progress via TLC to avoid over-nitration .
  • Protecting Groups : Temporarily protect the phenolic -OH group (e.g., acetylation) to direct nitration to the ortho position, followed by deprotection .
  • Reaction Stoichiometry : Maintain a 1:1.2 molar ratio of substrate to CAN to minimize byproducts like 4-methoxy-3-nitrophenol .

Q. How can researchers resolve contradictions in toxicological data across studies?

Analytical Approaches:

  • Meta-Analysis : Systematically compare studies using criteria like dose equivalence, exposure routes (oral vs. dermal), and endpoint relevance. Adjust for confounding factors (e.g., solvent carriers) .
  • In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity mechanisms and reconcile divergent results .
  • Dose-Response Curves : Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) across multiple cell lines to validate conflicting findings .

Q. What advanced analytical methods improve detection limits for this compound in environmental samples?

Method Development:

  • LC-HRMS : Use liquid chromatography coupled with HRMS to achieve parts-per-trillion (ppt) sensitivity. Optimize ionization parameters (e.g., ESI-negative mode) for nitroaromatics .
  • Derivatization : Enhance detectability by derivatizing the phenolic group with pentafluorobenzyl bromide, enabling GC-ECD analysis .
  • Internal Standards : Spike samples with isotopically labeled analogs (e.g., 13C^{13}C-4-Methoxy-2-nitrophenol) to correct for matrix effects .

Properties

IUPAC Name

4-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGOACXDPDUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166133
Record name Phenol, 4-methoxy-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-70-3
Record name Phenol, 4-methoxy-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-methoxy-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrophenol
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Synthesis routes and methods I

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed with 200 g of sodium hydroxide and 10 g of arsenic trioxide in 6500 ml of water, for 20 hours. The resulting solution was cooled on an ice-bath, acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid product was washed with water, and dried under vacuum and in the presence of P2O5 to give 4-methoxy-2-nitrophenol (7A), mp: 78°-80° C.
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Synthesis routes and methods II

Procedure details

A mixture of 168 g. (0.93 m.) of 3-nitro-p-anisidine, 130 g. of KOH and 1500 ml. of H2O was refluxed with stirring overnight. The solution was acidified with conc. HCl, keeping the temperature below 20°C. The crude product was collected by filtration washed with H2O and air-dried to give 279 g. m.p. 74°-76°C. A recrystallization from 2000 ml. of ethanol yields 106 g. m.p.76°-78°C.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 124 mg of 4-methoxyphenol in dichloromethane were added 1 g of silica gel and 0.077 ml of concentrated nitric acid at room temperature. After the completion of the reaction was detected by thin layer chromatography, the reaction mixture was filtered using Cerite. The filtrate was evaporated, and the residue was purified by silica gel chromatography (dichloromethane) to give 98.5 mg (58%) of 4-methoxy-2-nitrophenol.
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Synthesis routes and methods IV

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed for 20 hours with 200 g of sodium hydroxide and 10 g of arsenic trioxide, in 6500 ml of water. The resulting solution was cooled on an ice-bath, then acidified to pH 1 with concentrated hydrochloric acid. The solid which formed was filtered and washed with water and dried under reduced pressure over P2O5 to give 2-nitro-4-methoxyphenol, 8A, m.p.: 78°-80°.
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Synthesis routes and methods V

Procedure details

4-Methoxy-2-nitrophenol (9A) was prepared by treating 2-nitro-4-methoxyaniline with arsenic trioxide and sodium hydroxide in water.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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